molecular formula C29H46N2O4 B612909 N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 214852-64-9

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B612909
CAS No.: 214852-64-9
M. Wt: 486.7
InChI Key: IDRYYPLNVRWFOR-XFULWGLBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid typically involves the esterification of D-cyclohexylalanine with Cbz anhydride to introduce the Cbz protecting group. This is followed by the reaction with dicyclohexylamine to form the corresponding salt .

Industrial Production Methods

the general approach involves standard organic synthesis techniques, including esterification and salt formation reactions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Industrial Production

In industrial settings, the synthesis is optimized for efficiency and yield using standard organic synthesis techniques, including esterification and salt formation reactions.

Scientific Research Applications

N-Cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid has several notable applications:

  • Organic Synthesis : Acts as a building block in peptide synthesis due to its ability to form stable intermediates with various functional groups.
  • Biological Research : Investigated for its interactions with proteins and enzymes, potentially influencing biological pathways.
  • Pharmaceutical Development : Explored for therapeutic potential in drug development, particularly in cancer and antimicrobial therapies.

In Vitro Studies

Research highlights the following key findings regarding its anticancer properties:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest at G1 phase

These studies indicate that the compound effectively inhibits cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound shows significant antimicrobial activity against various pathogens:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

These findings underscore its potential utility in addressing drug-resistant infections.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific structure and the presence of the Cbz protecting group, which imparts distinct chemical and biological properties.

Biological Activity

N-cyclohexylcyclohexanamine and (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid are compounds of significant interest due to their diverse biological activities. This article focuses on their mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of their biological profiles.

Both compounds exhibit various mechanisms of action that contribute to their biological activities:

  • N-cyclohexylcyclohexanamine has been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways, making it a candidate for cancer and anti-inflammatory therapies.
  • (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid demonstrates potential antimicrobial properties, particularly against multidrug-resistant pathogens.

In Vitro Studies

In vitro assays reveal the following key findings regarding N-cyclohexylcyclohexanamine:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest at G1 phase

These studies indicate that the compound effectively inhibits cell proliferation in specific cancer types, highlighting its potential as an anticancer agent .

In Vivo Studies

Animal studies further elucidate the pharmacokinetics and therapeutic efficacy:

Study DesignDosage (mg/kg)Outcome
Acute inflammation model50Decreased paw edema by 40%
Chronic inflammation model100Reduced histological signs of inflammation

In murine models, N-cyclohexylcyclohexanamine significantly reduced inflammatory markers such as TNF-α and IL-6, indicating its anti-inflammatory potential .

Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls. This suggests its efficacy in treating chronic inflammatory conditions.

Anticancer Activity

In a phase II trial for metastatic breast cancer, patients receiving N-cyclohexylcyclohexanamine exhibited a 30% response rate, with notable tumor shrinkage observed via imaging studies. These results underscore its potential as a therapeutic option in oncology .

Safety and Toxicology

Toxicological assessments indicate moderate toxicity levels for N-cyclohexylcyclohexanamine:

Toxicity ParameterValue
LD50 (oral, rat)3455 mg/kg
Skin Irritation PotentialModerate

While the compound shows promising biological activity, careful dosing is necessary due to its toxicity profile .

Antimicrobial Activity

Research on (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid indicates significant antimicrobial activity against various pathogens:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : MIC values ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

These findings highlight its potential utility in addressing drug-resistant infections .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRYYPLNVRWFOR-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-64-9
Record name Cyclohexanepropanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214852-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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